![molecular formula C23H19BrN2O3S B4776608 N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B4776608.png)
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a 4-methylbenzenesulfonamide moiety attached via a methylene bridge at position 3. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, due to its ability to interact with biological targets such as enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen Substitution: 6-Bromo vs. 6-Chloro Derivatives
A closely related compound, N-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzenesulfonamide (), replaces the bromine atom with chlorine at position 5. Key differences include:
- Size and Electronegativity : Bromine (atomic radius: 1.14 Å) is larger and less electronegative than chlorine (atomic radius: 0.99 Å, Pauling electronegativity: 3.0 vs. 3.16). This may lead to stronger van der Waals interactions in the brominated compound but reduced polarizability compared to the chlorinated analog.
- Biological Activity: Bromine’s larger size could enhance binding to hydrophobic pockets in target proteins, whereas chlorine’s higher electronegativity might improve electrostatic interactions. No direct activity data is provided, but such substitutions often modulate potency and selectivity in drug discovery .
Sulfonamide vs. Benzamide Functional Groups
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide () replaces the sulfonamide group with a 4-chlorobenzamide moiety. Structural and functional implications include:
- Acidity and Solubility : Sulfonamides (pKa ~10–11) are more acidic than benzamides (pKa ~15–16), enhancing water solubility and ionic interactions at physiological pH.
- Hydrogen Bonding: The sulfonamide’s sulfonyl group can act as both hydrogen bond acceptor and donor, whereas the benzamide’s carbonyl is primarily an acceptor. This may alter binding modes in enzyme inhibition.
- Steric Effects : The benzamide’s planar structure versus the sulfonamide’s tetrahedral geometry could influence steric compatibility with target sites .
Quinoline vs. Quinazoline Core Structures
The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () features a quinazoline core instead of quinoline. Key distinctions:
- Biological Targets: Quinazolines are often associated with kinase inhibition (e.g., EGFR inhibitors), while quinolines are prevalent in antimalarial and antibacterial agents.
- Substituent Effects : The butanamide and methoxybenzyl groups in the quinazoline derivative introduce additional flexibility and polarity, which may affect pharmacokinetic properties like membrane permeability .
Biological Activity
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a quinoline core with a bromine atom, a phenyl group, and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.
Property | Description |
---|---|
IUPAC Name | N-[(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Molecular Formula | C25H21BrN2O3S |
Molecular Weight | 485.41 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that quinoline derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells (Panc-1, Miapaca-2) through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study: Antitumor Evaluation
In a study that focused on the design and synthesis of protein tyrosine kinase inhibitors featuring similar structures, compounds demonstrated high binding affinities to epidermal growth factor receptors (EGFR), indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties . The mechanism often involves the inhibition of bacterial enzymes or interference with DNA replication. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases that regulate cell proliferation.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, affecting cellular signaling pathways.
- DNA Intercalation : The compound has the potential to intercalate into DNA strands, disrupting replication and transcription processes.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Quinoline Core : Often synthesized via the Skraup synthesis method.
- Bromination : Introduction of the bromine atom through electrophilic aromatic substitution.
- Sulfonation : Final attachment of the benzenesulfonamide moiety through sulfonation reactions.
Summary Table of Synthetic Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Aniline, Glycerol |
2 | Bromination | Bromine, Lewis Acid |
3 | Sulfonation | Sulfuric Acid |
Properties
IUPAC Name |
N-[(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-15-7-10-18(11-8-15)30(28,29)25-14-20-22(16-5-3-2-4-6-16)19-13-17(24)9-12-21(19)26-23(20)27/h2-13,25H,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXONQSACKZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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